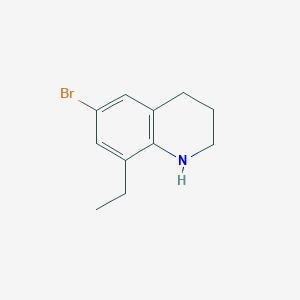

6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . The compound is typically stored in a refrigerator and appears as a white to yellow to brown or gray solid or liquid .

Molecular Structure Analysis

The InChI code for 6-Bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 .Physical And Chemical Properties Analysis

6-Bromo-1,2,3,4-tetrahydroquinoline has a predicted boiling point of 303.1±31.0 °C and a predicted density of 1.428±0.06 g/cm3 . It is stored at 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen

I conducted extensive searches to gather information on the scientific research applications of “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline”. However, there is limited information available online regarding direct applications for this specific compound. Below are some potential fields where related compounds have been studied, which might provide insight into the types of applications that “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” could be used for:

Medicinal Chemistry

Compounds similar to “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” have been explored for their potential in treating various diseases. Indole derivatives, which share some structural similarities, are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthetic Chemistry

The bromo group present in compounds like “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” is a useful handle for halogen exchange or coupling chemistry , which is essential in creating complex molecules for pharmaceuticals and other applications.

Green Chemistry

Efficient and recyclable catalysts are desired in reactions involving compounds like “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” to adhere to the principles of green and sustainable chemistry .

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

Tetrahydroquinolines are synthesized via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition . The downstream effects of this compound on biochemical pathways remain to be explored.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . These precautions suggest that the compound’s action may be influenced by environmental conditions such as temperature, humidity, and light exposure.

Eigenschaften

IUPAC Name |

6-bromo-8-ethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-2-8-6-10(12)7-9-4-3-5-13-11(8)9/h6-7,13H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQGNHWYRLMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC2=C1NCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)

![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)

![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)